molecular formula C17H16BrClN2O4 B3854568 2-(2-bromo-4-chlorophenoxy)-N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]acetamide

2-(2-bromo-4-chlorophenoxy)-N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]acetamide

Cat. No.: B3854568
M. Wt: 427.7 g/mol
InChI Key: IVXMTPJXWLRJGS-UKWGHVSLSA-N
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Description

2-(2-bromo-4-chlorophenoxy)-N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]acetamide is a complex organic compound that features both halogenated aromatic rings and a Schiff base structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-chlorophenoxy)-N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]acetamide typically involves the following steps:

    Formation of the Schiff Base: The reaction between 2,5-dimethoxybenzaldehyde and an appropriate amine under acidic or basic conditions to form the Schiff base.

    Halogenation: Introduction of bromine and chlorine atoms into the aromatic ring through electrophilic aromatic substitution reactions.

    Coupling Reaction: The final step involves coupling the halogenated phenol with the Schiff base under suitable conditions, often using a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the Schiff base can yield the corresponding amine.

    Substitution: The halogen atoms on the aromatic rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics or as a building block for advanced materials.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, inhibiting its activity. The Schiff base structure allows for potential interactions with metal ions, which could be exploited in catalysis or as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromo-4-chlorophenoxy)benzaldehyde
  • 4-bromo-2-(2-(2-chlorophenoxy)acetyl)carbohydrazonoylphenyl 4-ethoxybenzoate

Uniqueness

The uniqueness of 2-(2-bromo-4-chlorophenoxy)-N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]acetamide lies in its combination of halogenated aromatic rings and Schiff base structure, which provides a versatile platform for further functionalization and application in various fields.

Properties

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrClN2O4/c1-23-13-4-6-15(24-2)11(7-13)9-20-21-17(22)10-25-16-5-3-12(19)8-14(16)18/h3-9H,10H2,1-2H3,(H,21,22)/b20-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXMTPJXWLRJGS-UKWGHVSLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N\NC(=O)COC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-bromo-4-chlorophenoxy)-N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]acetamide
Reactant of Route 2
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2-(2-bromo-4-chlorophenoxy)-N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]acetamide
Reactant of Route 3
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2-(2-bromo-4-chlorophenoxy)-N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]acetamide
Reactant of Route 4
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2-(2-bromo-4-chlorophenoxy)-N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]acetamide
Reactant of Route 5
Reactant of Route 5
2-(2-bromo-4-chlorophenoxy)-N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]acetamide
Reactant of Route 6
2-(2-bromo-4-chlorophenoxy)-N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]acetamide

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